![molecular formula C13H24N2O4 B1528031 Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate CAS No. 1251003-21-0](/img/structure/B1528031.png)

Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate

Overview

Description

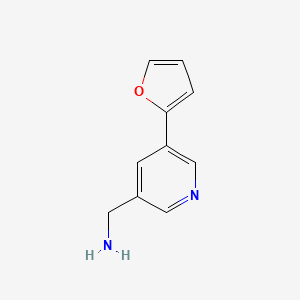

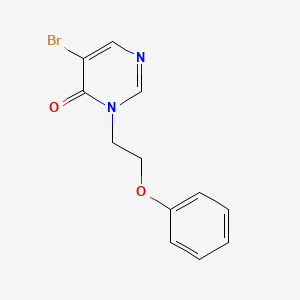

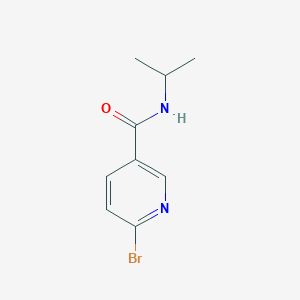

Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate is an organic compound with the empirical formula C13H24N2O4 . It is a part of a collection of unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .

Molecular Structure Analysis

The molecular weight of this compound is 272.34 . The compound has a complex structure that includes a spirocyclic system .Physical And Chemical Properties Analysis

This compound is a solid . The predicted boiling point is 389.1±42.0 °C, and the predicted density is 1.15±0.1 g/cm3 . The compound also has a predicted pKa of 8.81±0.20 .Scientific Research Applications

Conformational Analysis and Peptide Synthesis

Spirolactams, including structures related to tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate, have been synthesized and analyzed for their potential as conformationally restricted pseudopeptides. These compounds, like 1-(tert-butoxycarbonyl)-7-[1-(tert-butoxycarbonyl)-3-methylbutyl]-6-oxo-1,7-diazaspiro[4.5]decanes, are used as constrained surrogates in peptide synthesis, mimicking dipeptides such as Pro-Leu and Gly-Leu. Their conformational properties have been investigated through NMR experiments and molecular modeling, revealing their potential as gamma-turn/distorted type II beta-turn mimetics in the tripeptidic C-terminal region present in tachykinins (Fernandez et al., 2002).

Protecting Group Introduction

A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the efficient introduction of Boc protecting groups to amines, including the preparation of N-Boc-amino acids. This compound offers advantages over traditional reagents in terms of stability and ease of use, showing potential for broad application in peptide synthesis (Rao et al., 2017).

Supramolecular Arrangements

The synthesis and analysis of cyclohexane-5-spirohydantoin derivatives, including compounds structurally related to this compound, have been conducted to understand their role in supramolecular arrangements. These studies have highlighted the importance of substituents on the cyclohexane ring in determining crystal structures and have contributed to the understanding of the interplay between molecular and crystal structure (Graus et al., 2010).

Drug Discovery Scaffolds

Research into novel spiro scaffolds, inspired by bioactive natural products like the histrionicotoxins, has led to the design and synthesis of structures that include the this compound motif. These scaffolds have been developed for use in lead generation libraries, utilizing methods such as amide formation or reductive amination, with the synthesis of the 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane ring systems being notable examples. Such scaffolds are valued for their potential in the rapid development of novel therapeutic agents (Jenkins et al., 2009).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the precautionary statements P305 + P351 + P338 . The compound is not combustible and is classified under storage class code 13 .

Properties

IUPAC Name |

tert-butyl 1,11-dioxa-4,8-diazaspiro[5.6]dodecane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-18-13(9-15)8-14-4-6-17-10-13/h14H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHJZGXMSBYRMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2(C1)CNCCOC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1527949.png)

![1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate](/img/structure/B1527950.png)

![5-Bromo-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1527951.png)

![1-tert-Butyl 5-methyl 1H-pyrazolo[3,4-b]pyridine-1,5-dicarboxylate](/img/structure/B1527966.png)